![molecular formula C11H8N2S B1305622 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine CAS No. 4045-03-8](/img/structure/B1305622.png)
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine
Overview
Description
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds featuring a fused imidazole and pyridine ring system. These compounds have garnered significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The thiophene moiety in 2-(thiophen-2-yl)imidazo[1,2-a]pyridine adds to the compound's electronic properties and potential reactivity due to the sulfur atom's presence .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including the use of ambident nucleophilic zwitterions derived from imidazo[1,5-a]pyridine carbene precursors. These zwitterions can react with electron-deficient alkynes to produce densely functionalized pyrroles and thiophenes . Additionally, solvent-free multicomponent cascade reactions have been employed to construct imidazo[1,2-a]thiochromeno[3,2-e]pyridines, which involve the formation of multiple bonds and rings in a single operation . Furthermore, iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols has been used to synthesize related imidazo[1,5-a]pyridine-1-ylalkylalcohols .
Molecular Structure Analysis
The molecular structure of related compounds, such as (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, has been characterized by X-ray crystallography. The imidazo[1,2-a]pyridine ring system in these compounds is almost planar, and the dihedral angles between the fused-ring system and the substituent rings have been determined, providing insight into the potential reactivity and interaction of these molecules .
Chemical Reactions Analysis
The reactivity of imidazo[1,2-a]pyridines can be influenced by the substituents on the rings. For instance, in the bromination of 2-aryl- and 2-alkyl-imidazo[1,2-a]pyridines, the hydrogen in the 3-position is typically replaced. However, in the case of 2-(2-thienyl)imidazo[1,2-a]pyridine, the orientation in the bromination process remains the same despite the presence of a highly reactive α-hydrogen atom in the thiophene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can be tailored by functionalization. For example, the introduction of a thioether side chain at the 3 position has been shown to confer antiviral activity against human cytomegalovirus and varicella-zoster virus . The anticorrosive properties of related compounds, such as 2-(imidazol-2-yl)-pyridine, have been investigated, revealing their effectiveness as corrosion inhibitors for mild steel in acidic media. The adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm, and their inhibition efficiency has been correlated with their molecular structure .
Scientific Research Applications
Antiviral Properties
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine derivatives exhibit significant antiviral properties. Research by Mavel et al. (2002) on various 2-substituted imidazo[1,2-a]pyridine compounds demonstrated strong influence on their activity against human cytomegalovirus (HCMV), emphasizing the role of the C-2 substituent in determining antiviral potency (Mavel et al., 2002). Véron et al. (2007) also highlighted the antiviral activity of imidazo[1,2-a]pyridines against both HCMV and varicella-zoster virus (VZV), with specific attention to substitutions at the 6 or 8 position (Véron et al., 2007).
Pharmaceutical Synthesis
Lifshits et al. (2015) described a new method for preparing (2-aminopyridin-4-yl)methanol, highlighting the importance of imidazo[1,2-a]pyridine as a pharmacophore in various bioactive compounds (Lifshits et al., 2015).
Photochromic Applications
Nakayama et al. (1991) studied the photochromic reactions of diarylethene derivatives with imidazo[1,2-a]pyridine rings. Their research contributed to understanding the reversible ring-closure reaction by photoirradiation, which is significant for developing photoresponsive materials (Nakayama et al., 1991).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Therefore, the future directions in this field may involve the development of more efficient and diverse strategies for the synthesis and functionalization of imidazo[1,2-a]pyridines.
Mechanism of Action
Target of Action
The primary target of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine is the KRAS G12C protein . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation .
Mode of Action
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine interacts with its target through a covalent bond . This interaction results in the inhibition of the KRAS G12C protein, disrupting its normal function and leading to changes in cell growth and differentiation .
Biochemical Pathways
The compound affects the RAS signaling pathway , which is involved in transmitting signals from growth factor receptors to the nucleus of the cell. By inhibiting the KRAS G12C protein, the compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The inhibition of the KRAS G12C protein by 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine can lead to a decrease in cell growth and proliferation . This makes the compound a potential therapeutic agent for treating cancers characterized by mutations in the KRAS G12C gene .
properties
IUPAC Name |
2-thiophen-2-ylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-6-13-8-9(12-11(13)5-1)10-4-3-7-14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILEJRCRXMSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385209 | |
Record name | 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | |
CAS RN |
4045-03-8 | |
Record name | 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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